N-[5-(4-benzylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-benzylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole intermediate with benzylpiperazine in the presence of a suitable base.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Acetylation: The final step involves the acetylation of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-benzylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(4-benzylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide
- 5-[(4-benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol
Uniqueness
N-[5-(4-benzylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, piperazine moiety, and sulfonamide group allows for versatile interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-(4-benzylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-13(21)18-16-17-11-15(24-16)25(22,23)20-9-7-19(8-10-20)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWRMTUDXGEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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